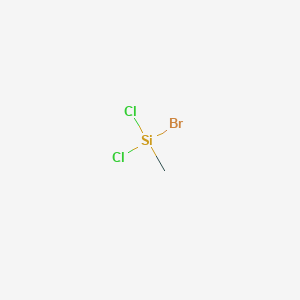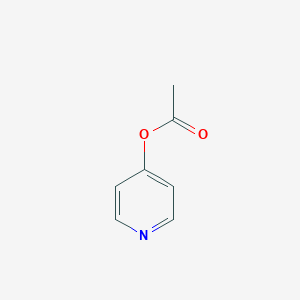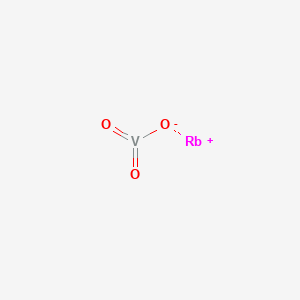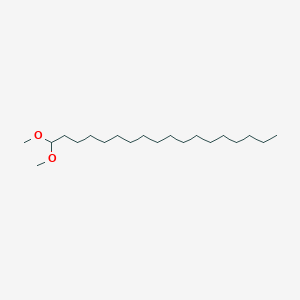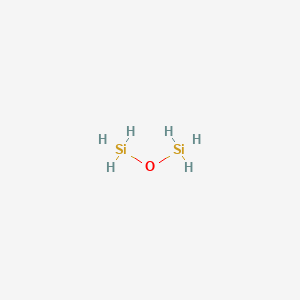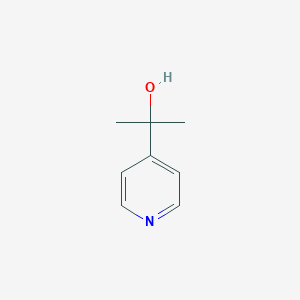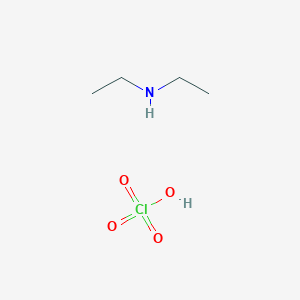
Diethylammonium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethylammonium perchlorate (DEAP) is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. DEAP is a white crystalline solid that is highly soluble in water and has a molecular formula of C4H12ClNO4.
Wirkmechanismus
The mechanism of action of Diethylammonium perchlorate is not fully understood, but it is believed to involve the disruption of cellular processes. Research has shown that Diethylammonium perchlorate can induce oxidative stress, which can lead to cell death. Diethylammonium perchlorate has also been shown to inhibit the activity of certain enzymes, which can disrupt cellular metabolism.
Biochemical and Physiological Effects
Diethylammonium perchlorate has been shown to have a range of biochemical and physiological effects. In animal studies, Diethylammonium perchlorate has been shown to cause liver damage and kidney damage at high doses. Diethylammonium perchlorate has also been shown to cause changes in blood pressure and heart rate.
Vorteile Und Einschränkungen Für Laborexperimente
Diethylammonium perchlorate has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity when produced using the two-step method. Diethylammonium perchlorate is also highly soluble in water, making it easy to use in aqueous solutions.
However, there are also limitations to the use of Diethylammonium perchlorate in laboratory experiments. Diethylammonium perchlorate is highly reactive and can be dangerous to handle, requiring proper safety precautions. Diethylammonium perchlorate is also sensitive to heat and light, which can cause it to decompose.
Zukünftige Richtungen
There are several areas of future research for Diethylammonium perchlorate. In the field of medicine, further studies are needed to determine the potential use of Diethylammonium perchlorate in cancer treatment and drug delivery. In the field of chemistry, Diethylammonium perchlorate could be further studied for its potential as a fuel oxidizer and in the synthesis of other chemicals.
Conclusion
Diethylammonium perchlorate is a chemical compound that has potential applications in various fields of science. Its unique properties and potential benefits make it an interesting topic for scientific research. Further studies are needed to fully understand the mechanism of action and potential applications of Diethylammonium perchlorate.
Synthesemethoden
Diethylammonium perchlorate can be synthesized through a two-step process that involves the reaction of diethylamine with hydrochloric acid, followed by the addition of perchloric acid. The resulting product is then purified through recrystallization. This method has been widely used in laboratory settings to produce Diethylammonium perchlorate in high yields and purity.
Wissenschaftliche Forschungsanwendungen
Diethylammonium perchlorate has been extensively studied for its potential applications in various fields of science. In the field of chemistry, Diethylammonium perchlorate has been used as a reagent for the synthesis of other chemicals, such as diethylammonium nitrate and diethylammonium sulfate. Diethylammonium perchlorate has also been studied for its potential use as a fuel oxidizer due to its high oxygen content.
In the field of medicine, Diethylammonium perchlorate has been studied for its potential use in cancer treatment. Research has shown that Diethylammonium perchlorate has cytotoxic effects on cancer cells and can induce apoptosis. Diethylammonium perchlorate has also been studied for its potential use as a drug delivery system due to its ability to penetrate cell membranes.
Eigenschaften
CAS-Nummer |
14999-74-7 |
|---|---|
Produktname |
Diethylammonium perchlorate |
Molekularformel |
C4H12ClNO4 |
Molekulargewicht |
173.59 g/mol |
IUPAC-Name |
N-ethylethanamine;perchloric acid |
InChI |
InChI=1S/C4H11N.ClHO4/c1-3-5-4-2;2-1(3,4)5/h5H,3-4H2,1-2H3;(H,2,3,4,5) |
InChI-Schlüssel |
SULORKHFCYQSPZ-UHFFFAOYSA-N |
SMILES |
CCNCC.OCl(=O)(=O)=O |
Kanonische SMILES |
CCNCC.OCl(=O)(=O)=O |
Andere CAS-Nummern |
14999-74-7 |
Verwandte CAS-Nummern |
109-89-7 (Parent) |
Synonyme |
diethylammonium perchlorate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



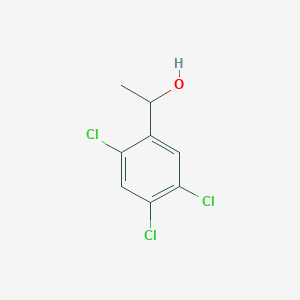
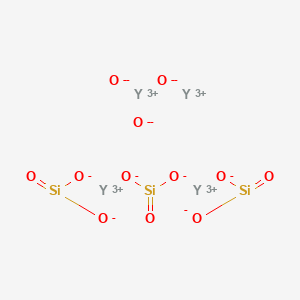


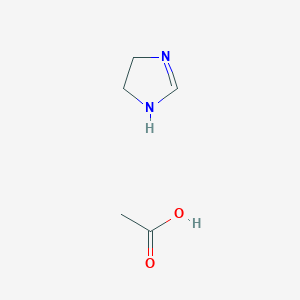
![2,4-Dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B77569.png)
